molecular formula C17H18 B8793920 Prop-1-en-2-ylbenzene; styrene CAS No. 104492-15-1

Prop-1-en-2-ylbenzene; styrene

Cat. No. B8793920
M. Wt: 222.32 g/mol
InChI Key: ZAKVZVDDGSFVRG-UHFFFAOYSA-N
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Patent
US06582865B1

Procedure details

A mixture of α-methyl styrene, styrene, and dehydrated and refined toluene (volume ratio=total amount of monomers:toluene=1:1) and boron trifluoride phenolate complex diluted to ten times with dehydrated and refined toluene (1.7 times equivalent as phenol) were continuously fed into an autoclave having an actual capacity of 1270 ml equipped with mixing blades. The polymerization reaction was carried out at the reaction temperature of 5° C. The mol ratio of α-methyl styrene to styrene was 80:20. The feeding rate of the mixture of monomers and toluene was 1.0 liter/hour, and that of the diluted catalyst was 90 milliliters/hour. Next, the reactant mixture was transferred into the second stage autoclave so as to continue polymerization at 5° C. When the total residence time in the first and second stage autoclaves reached two hours, the reactant mixture was discharged continuously. When three times as much time as that of the residence time elapsed, one liter of the reactant mixture was sampled and the polymerization reaction was terminated. After termination of polymerization, one normal NaOH aqueous solution was added to the sampled reactant mixture so as to deash the residual catalyst. The obtained reactant mixture was further washed five times using a large amount of water. Solvent and un-reacted monomers were removed by vacuum distillation in an evaporator to obtain α-methyl styrene-styrene copolymer (2). This α-methyl styrene-styrene copolymer (2) had these properties: softening point Tm=120° C., number average molecular weight Mn=1100, and weight average molecular weight Mw=1930.
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Type
reactant
Reaction Step One
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reactant
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reactant
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reactant
Reaction Step Three
[Compound]
Name
reactant
Quantity
1 L
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reactant
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solvent
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Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[CH3:3][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:1].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
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0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
reactant
Quantity
1 L
Type
reactant
Smiles
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Quantity
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Type
solvent
Smiles
C1(=CC=CC=C1)C
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Quantity
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Type
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mixing blades
CUSTOM
Type
CUSTOM
Details
The polymerization reaction
CUSTOM
Type
CUSTOM
Details
was carried out at the reaction temperature of 5° C
CUSTOM
Type
CUSTOM
Details
polymerization at 5° C
CUSTOM
Type
CUSTOM
Details
the polymerization reaction
CUSTOM
Type
CUSTOM
Details
was terminated
CUSTOM
Type
CUSTOM
Details
After termination of polymerization, one normal NaOH aqueous solution
ADDITION
Type
ADDITION
Details
was added to the sampled reactant mixture so as
WASH
Type
WASH
Details
The obtained reactant mixture was further washed five times
CUSTOM
Type
CUSTOM
Details
Solvent and un-reacted monomers
CUSTOM
Type
CUSTOM
Details
were removed by vacuum distillation in an evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.